molecular formula C20H16BrClN2O5 B5915214 ethyl (2-bromo-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

ethyl (2-bromo-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

Cat. No.: B5915214
M. Wt: 479.7 g/mol
InChI Key: QNZOCEYBJCJFDK-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-bromo-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a chlorophenyl group, and an imidazolidinone moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-bromo-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by esterification and coupling reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate (TBTU) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromo-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include zinc for Reformatsky reactions, dichloromethane as a solvent, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended conjugation.

Scientific Research Applications

Ethyl (2-bromo-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-bromo-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The bromine and chlorophenyl groups can participate in binding interactions with proteins and enzymes, potentially inhibiting their activity. The imidazolidinone moiety can also interact with various biological pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-bromo-4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

ethyl 2-[2-bromo-4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O5/c1-2-28-18(25)11-29-17-7-6-12(8-15(17)21)9-16-19(26)24(20(27)23-16)14-5-3-4-13(22)10-14/h3-10H,2,11H2,1H3,(H,23,27)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZOCEYBJCJFDK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.